Levomepromazine maleate

Catalog No.
S532966
CAS No.
7104-38-3
M.F
C23H28N2O5S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomepromazine maleate

CAS Number

7104-38-3

Product Name

Levomepromazine maleate

IUPAC Name

(E)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1

InChI Key

IFLZPECPTYCEBR-WZGZYPNHSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Solubility

5.25e-03 g/L

Synonyms

Levomepromazine Maleate; Methotrimeprazine Maleate; Nozinan

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Levomepromazine maleate is 444.1719 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroscience Research:

  • Dopamine and Serotonin Receptor Antagonist: Levomepromazine maleate acts as a antagonist at dopamine D2 and serotonin 5-HT2 receptors in the central nervous system. This property allows researchers to study the role of these receptors in various neurological processes, including schizophrenia, mood disorders, and movement disorders.

In Vitro and In Vivo Studies:

  • Cellular Assays: Levomepromazine maleate can be used in cell culture experiments to investigate its effects on cellular signaling pathways, viability, and gene expression. This helps researchers understand the mechanisms of action of the drug and potential therapeutic targets for various diseases [].
  • Animal Models: The dopamine antagonist properties of Levomepromazine maleate make it useful in animal models of psychosis, anxiety, and aggression. Researchers can study the drug's effects on behavior and neurotransmitter levels to gain insights into the pathophysiology of these conditions.

Pharmaceutical Research:

  • Drug Development: Levomepromazine maleate can be a reference compound in drug development processes. Its established pharmacological profile allows researchers to compare the efficacy and safety of new drugs targeting similar mechanisms [].
  • Drug Interaction Studies: Due to its well-characterized effects, Levomepromazine maleate can be used to investigate potential interactions between different medications. This helps ensure the safety and efficacy of combination therapies.

Other Research Applications:

  • Radioligand Binding Studies: Levomepromazine maleate, radiolabeled with specific isotopes, can be used to study the distribution and density of dopamine and serotonin receptors in the brain. This technique provides valuable information for understanding neurodegenerative diseases and the effects of other psychotropic medications.

Levomepromazine maleate, also known as methotrimeprazine, is a phenothiazine derivative primarily utilized as an antipsychotic medication. It exhibits a broad spectrum of pharmacological activities, including sedative, analgesic, and antiemetic properties. Levomepromazine is classified as a low-potency antipsychotic, approximately half as potent as chlorpromazine, and is widely employed in palliative care settings for managing severe nausea and agitation in terminally ill patients .

The compound's chemical formula is C19H24N2OSC_{19}H_{24}N_{2}OS, with a molar mass of approximately 328.47 g/mol. It operates through multiple receptor antagonism, specifically targeting dopamine D2 receptors, serotonin receptors (5-HT2), adrenergic receptors (α1 and α2), muscarinic acetylcholine receptors (M1), and histamine H1 receptors .

As mentioned earlier, the exact mechanism of action for Levomepromazine's antiemetic effect is not fully elucidated. However, the current understanding suggests it works by blocking dopamine D2 receptors, particularly in the area postrema, a brainstem region involved in nausea and vomiting control [].

Levomepromazine maleate undergoes various metabolic transformations primarily in the liver. The main metabolic pathways include:

  • 5-Sulfoxidation: Catalyzed mainly by cytochrome P450 3A4.
  • N-Demethylation: Also predominantly facilitated by cytochrome P450 3A4.
  • Glucuronidation: Involves conjugation with glucuronic acid to enhance solubility for excretion.

The elimination of levomepromazine metabolites occurs chiefly through urine, with only minor amounts of unchanged drug present in feces .

Levomepromazine's therapeutic effects stem from its ability to block multiple neurotransmitter receptors:

  • Dopamine D2 Receptors: Reduces psychotic symptoms by inhibiting dopaminergic transmission.
  • Serotonin Receptors: Modulates mood and anxiety through serotonin receptor antagonism.
  • Adrenergic Receptors: Provides sedative effects and reduces blood pressure by blocking adrenergic signaling.
  • Muscarinic Receptors: Contributes to anticholinergic effects such as dry mouth and urinary retention.

These combined actions make levomepromazine effective in treating schizophrenia, manic episodes of bipolar disorder, and refractory nausea .

The synthesis of levomepromazine typically involves several key steps:

  • Formation of the Phenothiazine Core: The initial step includes creating the phenothiazine structure through condensation reactions involving thiourea derivatives.
  • Alkylation: The introduction of a dimethylamino group at the appropriate position on the phenothiazine ring is achieved via alkylation reactions.
  • Final Modifications: The compound is converted to its maleate salt form for enhanced stability and solubility.

These synthetic routes can vary based on specific laboratory techniques and desired purity levels .

Levomepromazine is primarily used in:

  • Palliative Care: For managing severe pain, nausea, and agitation in terminally ill patients.
  • Psychiatric Disorders: Treatment of schizophrenia and acute manic episodes.
  • Antiemetic Therapy: Particularly effective for nausea not related to chemotherapy when other treatments have failed.

Its multifaceted action makes it a valuable tool in both psychiatric and palliative medicine .

Levomepromazine has significant interactions with other drugs due to its influence on cytochrome P450 enzymes, particularly CYP2D6. Co-administration with drugs metabolized by this pathway can lead to increased plasma concentrations of those drugs, necessitating careful monitoring for adverse effects. Notable interactions include:

  • Increased effects of tricyclic antidepressants such as amitriptyline.
  • Potentially enhanced sedation when combined with other central nervous system depressants .

Levomepromazine shares structural similarities with several other phenothiazine derivatives. Here are some comparable compounds:

Compound NamePotency LevelPrimary UsesUnique Features
ChlorpromazineHighPsychosis, nauseaFirst-generation antipsychotic; strong D2 antagonist
FluphenazineHighSchizophreniaLong-acting injectable form available
ProchlorperazineModerateNausea, psychosisPrimarily used for antiemetic properties
ThioridazineLowSchizophreniaNotable for its cardiotoxicity potential

Levomepromazine's unique profile lies in its lower potency compared to chlorpromazine while exhibiting strong sedative effects and a broader range of receptor activity, making it particularly useful in palliative care settings .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

444.17189317 g/mol

Monoisotopic Mass

444.17189317 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5KN5Y9V01K

GHS Hazard Statements

Aggregated GHS information provided by 32 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (81.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (84.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of psychosis, particular those of schizophrenia, and manic phases of bipolar disorder.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

7104-38-3

Absorption Distribution and Excretion

Methotrimeprazine has an incomplete oral bioavailability, because it undergoes considerable first-pass-metabolism in the liver. Oral bioavailability is approximately 50 to 60%.

Metabolism Metabolites

Hepatic. Methotrimeprazine is metabolized in the liver and degraded to a sulfoxid-, a glucuronid- and a demethyl-moiety.
Hepatic. Methotrimeprazine is metabolized in the liver and degraded to a sulfoxid-, a glucuronid- and a demethyl-moiety. Half Life: Approximately 20 hours.

Wikipedia

Levomepromazine
Triethyl_borate

Biological Half Life

Approximately 20 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Gál GT, May NV, Bombicz P. Crystal structure of levomepromazine maleate. Acta Crystallogr E Crystallogr Commun. 2016 Apr 5;72(Pt 5):612-5. doi: 10.1107/S2056989016004916. eCollection 2016 May 1. PubMed PMID: 27308001; PubMed Central PMCID: PMC4908531.
2: Ishikawa T, Zhu BL, Maeda H. Effects of therapeutic agents on cellular respiration as an indication of metabolic activity. Hum Exp Toxicol. 2006 Mar;25(3):135-40. PubMed PMID: 16634332.
3: Hosomi K, Okuno A, Umetani Y, Araya T, Matsuyama K, Haginaka J, Mifune M, Saito Y. Coloration of phenothiazines with metal-containing drugs. Yakugaku Zasshi. 2004 Sep;124(9):587-98. PubMed PMID: 15340180.
4: Montoya A, Ocampo M, Torres-Ruiz A. Neuroleptic malignant syndrome in Mexico. Can J Clin Pharmacol. 2003 Fall;10(3):111-3. PubMed PMID: 14506509.
5: Nikolic K, Popovic R. Polarographic determination of levomepromazine maleate on basis of maleinic acid measuring. Acta Pharm Hung. 1978 Jul;48(4):151-4. PubMed PMID: 707106.
6: SVENNEBY G, KVAMME E, EITINGER L. LEVOMEPROMAZINE (NOZINAN) MEDICATION AS A SOURCE OF ERROR IN THE LABORATORY DIAGNOSIS OF PHENYLKETONURIA. Scand J Clin Lab Invest. 1965;17:260-4. PubMed PMID: 14320097.

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